molecular formula C17H13NO2 B020167 8-Methyl-2-phenylquinoline-4-carboxylic acid CAS No. 107027-34-9

8-Methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B020167
CAS No.: 107027-34-9
M. Wt: 263.29 g/mol
InChI Key: KNNHBYHNBLIQDB-UHFFFAOYSA-N
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Description

8-Methyl-2-phenylquinoline-4-carboxylic acid is an organic compound with the molecular formula C17H13NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core substituted with a methyl group at the 8th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position.

Scientific Research Applications

8-Methyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antitumor and antibacterial agent.

    Biological Research: The compound is used to investigate the biological activities of quinoline derivatives.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Future Directions

While specific future directions for 8-Methyl-2-phenylquinoline-4-carboxylic acid are not mentioned in the search results, it’s worth noting that similar compounds, such as 2-Phenylquinoline-4-carboxylic acid derivatives, have been studied as potential histone deacetylase inhibitors, which could have implications in the development of anticancer drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Friedländer Synthesis: This involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts to form quinoline derivatives.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols, aldehydes, or amines.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-Methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, affecting cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the methyl and phenyl substitutions.

    2-Phenylquinoline: Lacks the carboxylic acid group.

    8-Methylquinoline: Lacks the phenyl and carboxylic acid groups.

Uniqueness

8-Methyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, while the methyl and phenyl groups contribute to its stability and biological activity.

Properties

IUPAC Name

8-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-6-5-9-13-14(17(19)20)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNHBYHNBLIQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353590
Record name 8-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107027-34-9
Record name 8-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-methylaniline (1.07 g, 1.07 mL, 10.0 mmol), pyruvic acid (0.88 g, 0.70 mL, 10.0 mmol), and benzaldehyde (1.06 g, 1.01 mL, 10.0 mmol) in absolute ethanol (50 mL) was stirred at reflux for 3 h. After cooling, the solvent was removed in vacuo to give 3.52 g of a yellow paste, which was triturated with successive fresh portions of hexanes (3×100 mL). The solid was collected by filtration and airdried to yield the title compound (1.21 g) as a yellow-orange solid, which was used without further purification. MS (API+): M+1: 309 (100%).
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Y-0452 interact with its target and what are the downstream effects?

A1: Y-0452 acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα) []. This means it binds to PPARα and activates it. PPARα is a transcription factor involved in regulating lipid metabolism, inflammation, and angiogenesis. Upon activation by Y-0452, PPARα upregulates its own expression and modulates the expression of various genes involved in these processes [].

  • Inhibition of angiogenesis: Y-0452 significantly inhibited human retinal capillary endothelial cell migration and tube formation, key processes in angiogenesis [].
  • Protection against apoptosis: The compound protected retinal precursor cells (R28) against apoptosis induced by palmitate, a saturated fatty acid [].
  • Inhibition of inflammation: Y-0452 inhibited NF-κB signaling in R28 cells exposed to palmitate, suggesting an anti-inflammatory effect [].

Q2: What evidence is there for the in vivo efficacy of Y-0452 in models of diabetic retinopathy?

A2: The research demonstrated the therapeutic potential of Y-0452 in both a streptozotocin-induced diabetic rat model and the oxygen-induced retinopathy (OIR) model []. In diabetic rats, Y-0452 administration resulted in:

  • Reduced retinal inflammation: Y-0452 ameliorated leukostasis, the adhesion and accumulation of white blood cells in the retinal vasculature, a hallmark of inflammation [].
  • Improved vascular integrity: The compound reduced vascular leakage in the retina, indicating improved blood-retinal barrier function [].
  • Preserved retinal function: Y-0452 helped maintain retinal function, as measured by electroretinogram (ERG) recordings [].
  • Reduced retinal cell death: Treatment with Y-0452 significantly reduced retinal cell death in the diabetic rats [].

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